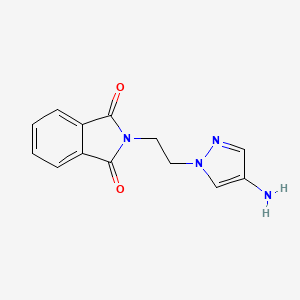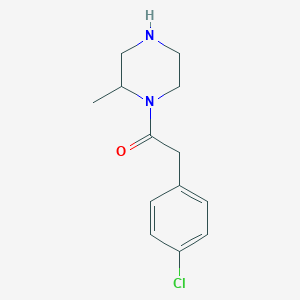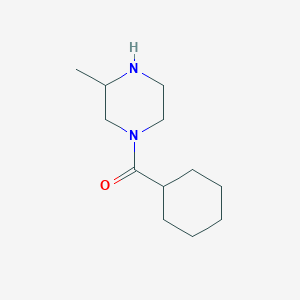
2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione” would depend on the specific conditions and reactants present. Pyrazoles, in general, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione” would depend on its specific molecular structure. Pyrazoles are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
CDK2 Inhibitors in Cancer Treatment
This compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Pharmaceutical Synthesis
The compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . It’s part of a prominent class of compounds due to their diverse chemical reactivity and promising applications .
Herbicides
The compound has potential applications in the field of herbicides . Its unique chemical structure and reactivity make it a candidate for further exploration in this area .
Colorants and Dyes
The compound is also being explored for its potential use in the production of colorants and dyes . Its aromatic nature and the presence of carbonyl groups could contribute to its colorant properties .
Polymer Additives
The compound’s unique chemical structure and reactivity make it a potential additive in polymer synthesis . It could enhance the properties of polymers, making them more suitable for various applications .
Organic Synthesis
The compound is also being used in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic compounds .
Photochromic Materials
The compound has potential applications in the field of photochromic materials . Its unique chemical structure could contribute to its photochromic properties, making it a candidate for further exploration in this area .
Antibacterial and Antifungal Activity
The compound has been tested for its in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in the function of these targets . For instance, some compounds inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce a variety of effects at the molecular and cellular level . For instance, some compounds may induce cell death, inhibit cell proliferation, or modulate immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-aminopyrazol-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKAUZBAREALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170876 | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione | |
CAS RN |
1240573-27-6 | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240573-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)

![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)


![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)


![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)
